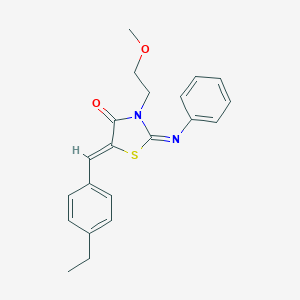
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DABO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DABO belongs to the class of thiazolidinone derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV viruses. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one binds to the active site of the enzyme and prevents the conversion of viral RNA into DNA, thus inhibiting viral replication. The anti-tumor activity of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to modulate the expression of several genes involved in the immune response and inflammation. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to improve glucose metabolism and reduce oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-viral activity, which makes it a promising candidate for the development of new anti-HIV drugs. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also has a low toxicity profile, which is an important consideration for drug development. However, the synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is complex and requires several steps, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the areas of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved anti-viral activity and reduced toxicity. Another area of research is the investigation of the anti-tumor and anti-inflammatory properties of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its derivatives. The potential use of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for other viral infections, such as hepatitis B and C, is also an area of interest.
合成方法
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2,4-diethoxybenzaldehyde and 2-methoxyethylamine to form the Schiff base, which is then cyclized with thiosemicarbazide in the presence of acetic acid to produce the final product. The synthesis method has been optimized to yield high purity and yield of 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
科学研究应用
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, particularly as an anti-viral agent. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by targeting the reverse transcriptase enzyme. 5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties.
属性
产品名称 |
5-(2,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C23H26N2O4S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N2O4S/c1-4-28-19-12-11-17(20(16-19)29-5-2)15-21-22(26)25(13-14-27-3)23(30-21)24-18-9-7-6-8-10-18/h6-12,15-16H,4-5,13-14H2,1-3H3/b21-15-,24-23? |
InChI 键 |
QSSALCBNGKPIME-IRZHRRCCSA-N |
手性 SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
规范 SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306506.png)
![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306507.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306510.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)

![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![2-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306528.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)
![2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306530.png)